molecular formula C15H18N4O2 B6474814 N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide CAS No. 2640836-50-4

N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Cat. No.: B6474814
CAS No.: 2640836-50-4
M. Wt: 286.33 g/mol
InChI Key: YLOGYOATZQHZBN-UHFFFAOYSA-N
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Description

The compound “N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole rings are found in many important biological molecules and are a focus of research in medicinal chemistry .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazole compounds tend to be weak bases .

Scientific Research Applications

Methylpyrazole has been used extensively in scientific research for its ability to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, and to modulate certain signaling pathways. It has also been used to study the biochemical and physiological effects of certain drugs, as well as to elucidate the mechanism of action of certain drugs. Furthermore, Methylpyrazole has been used to study the effects of certain compounds on cell proliferation and differentiation, as well as to study the effects of certain compounds on the immune system.

Advantages and Limitations for Lab Experiments

Methylpyrazole has a number of advantages for laboratory experiments. It is a small organic molecule that is relatively easy to synthesize and purify. Furthermore, it has a wide range of applications in scientific research and laboratory experiments. However, Methylpyrazole has certain limitations for laboratory experiments. It is not very stable and can easily be degraded by light or heat. Furthermore, it is not very soluble in water, which can limit its use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for research involving Methylpyrazole. These include further exploration of its ability to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, and to modulate certain signaling pathways. Additionally, further research could be conducted to explore the potential of Methylpyrazole as an inhibitor of certain metabolic pathways, as well as to explore its potential as an agonist or antagonist of certain receptors. Additionally, further research could be conducted to explore the potential of Methylpyrazole to modulate the activity of certain transcription factors and to modulate the activity of certain cell-signaling pathways. Finally, further research could be conducted to explore the potential of Methylpyrazole to modulate the activity of certain immune cells and to modulate the activity of certain immune pathways.

Synthesis Methods

Methylpyrazole can be synthesized through a cyclization reaction of the corresponding 2-(4-hydroxyphenyl)-2-methylpropanoic acid with an appropriate amine. This reaction proceeds in the presence of an acid catalyst and yields a product with high purity. The product can then be purified by recrystallization or chromatography.

Biochemical Analysis

Biochemical Properties

N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound has been shown to downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors .

Properties

IUPAC Name

N-methyl-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-16-14(20)15(21)17-9-7-11-3-5-12(6-4-11)13-8-10-18-19(13)2/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOGYOATZQHZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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